5-bromo-4-methyl-7-nitro-1H-indazole
Overview
Description
5-bromo-4-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of a fused benzene and pyrazole ring, with bromine, methyl, and nitro substituents at specific positions, making it a unique and valuable molecule in scientific research.
Mechanism of Action
Target of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities of indazole derivatives, it can be inferred that the compound would have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-4-methyl-7-nitro-1H-indazole. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . Furthermore, it should be noted that the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of 4-methyl-1H-indazole, followed by bromination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Indazoles: From nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-4-methyl-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indazole
- 4-methyl-1H-indazole
- 7-nitro-1H-indazole
Comparison
5-bromo-4-methyl-7-nitro-1H-indazole is unique due to the presence of all three substituents (bromo, methyl, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds may lack one or more of these substituents, resulting in different reactivity and applications .
Properties
IUPAC Name |
5-bromo-4-methyl-7-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIMKYSTQZEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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